

N-Methoxyanhydrovobasinediol CAS number and chemical structure

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Compound of Interest

Compound Name: N-Methoxyanhydrovobasinediol

Cat. No.: B15589648

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N-Methoxyanhydrovobasinediol: A Technical Overview

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Abstract

N-Methoxyanhydrovobasinediol is a naturally occurring indole alkaloid isolated from plants of the Apocynaceae family, notably Gelsemium elegans.[1][2] This technical guide provides a comprehensive overview of its chemical properties, and, due to the limited specific data on this compound, presents representative biological activities and experimental protocols based on studies of closely related indole alkaloids from the same plant genus. The potential anti-inflammatory and cytotoxic activities are highlighted, along with hypothetical signaling pathways and experimental workflows to guide further research.

Chemical Information



Property	Value	Reference
CAS Number	125180-42-9	[1]
Molecular Formula	C21H26N2O2	[1]
Molecular Weight	338.4 g/mol	[1]
Chemical Name	N- Methoxyanhydrovobasinediol	[1]
SMILES	CC=C1CN(C2CC3=C(C4CC1 C2CO4)N(C5=CC=CC=C35)O C)C	[1]
InChI Key	[Request upon specific need]	_
Appearance	[Not available]	_
Purity	≥98% (as typically supplied by vendors)	
Solubility	[Not available, likely soluble in organic solvents like DMSO, Methanol]	-
Storage	Store at -20°C for long-term stability.	

Chemical Structure:

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Caption: 2D Structure of **N-Methoxyanhydrovobasinediol**.

Biological Activity (Representative Data)

While specific quantitative biological data for **N-Methoxyanhydrovobasinediol** is not readily available in the public domain, research on other indole alkaloids from Gelsemium elegans suggests potential cytotoxic and anti-inflammatory activities.[3][4][5] The following tables



present representative data from studies on related compounds to illustrate the expected activity profile.

Cytotoxic Activity

Many indole alkaloids from Gelsemium elegans have demonstrated cytotoxicity against various cancer cell lines.[3][5]

Cell Line	Assay Type	Representative IC50 (μM)	Compound Analogue
A549 (Human Lung Carcinoma)	MTT Assay	9.8	Gelsedine-type alkaloid
HCT116 (Human Colon Carcinoma)	MTT Assay	12.5	Gelsedine-type alkaloid
HepG2 (Human Liver Carcinoma)	MTT Assay	15.2	Koumine analogue
MCF-7 (Human Breast Adenocarcinoma)	MTT Assay	18.7	Koumine analogue

Anti-inflammatory Activity

The anti-inflammatory potential of related alkaloids has been investigated, often by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[6]

Cell Line	Assay Type	Representative IC50 (μM)	Compound Analogue
RAW 264.7 (Murine	Griess Assay (NO	25.8	Humantenine-type
Macrophages)	Inhibition)		alkaloid
BV-2 (Murine	Griess Assay (NO	31.4	Humantenine-type
Microglia)	Inhibition)		alkaloid



Experimental Protocols (Representative)

The following are representative protocols for assessing the biological activities of indole alkaloids like **N-Methoxyanhydrovobasinediol**.

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of a compound on cancer cell lines.

- Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
- Compound Treatment: Prepare serial dilutions of N-Methoxyanhydrovobasinediol in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO).
- Incubation: Incubate the plate for 48-72 hours.
- MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
- Formazan Solubilization: Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Nitric Oxide (NO) Inhibition Assay

This protocol is for assessing the anti-inflammatory activity of a compound in LPS-stimulated macrophages.

• Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.



- Compound Pre-treatment: Treat the cells with various concentrations of N-Methoxyanhydrovobasinediol for 1 hour.
- LPS Stimulation: Stimulate the cells with LPS (1 μg/mL) for 24 hours to induce NO production.
- Griess Reagent Preparation: Mix equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride.
- NO Measurement: Transfer 50 μ L of the cell culture supernatant to a new 96-well plate and add 50 μ L of the Griess reagent.
- Incubation and Absorbance Reading: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.
- Data Analysis: Use a sodium nitrite standard curve to determine the concentration of nitrite in the samples. Calculate the percentage of NO inhibition compared to the LPS-only treated cells and determine the IC50 value.

Annexin V-FITC/PI Apoptosis Assay

This protocol is for quantifying apoptosis induced by a compound using flow cytometry.

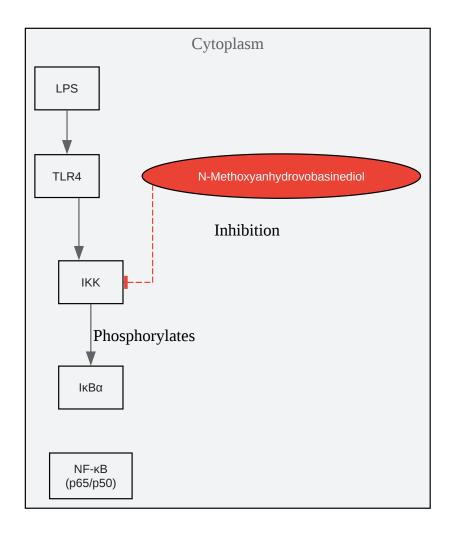
- Cell Treatment: Treat cells with **N-Methoxyanhydrovobasinediol** at its IC₅₀ concentration for 24 hours.
- Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
- Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
- Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
- Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

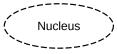


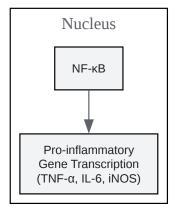
Signaling Pathways and Experimental Workflows (Hypothetical)

Based on the known activities of related indole alkaloids, **N-Methoxyanhydrovobasinediol** may exert its anti-inflammatory and cytotoxic effects through the modulation of key signaling pathways such as NF-κB and apoptosis.









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Caption: Hypothetical NF-кВ Signaling Pathway Inhibition.





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Caption: Experimental Workflow for Cytotoxicity and Apoptosis Assessment.

Disclaimer

The biological data and experimental protocols presented in this document are representative examples based on the activities of structurally related indole alkaloids from the genus Gelsemium. Specific experimental results for **N-Methoxyanhydrovobasinediol** may vary. This information is intended for research purposes only and should not be used for clinical or diagnostic applications. Researchers are encouraged to perform their own validation studies.

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